In Vivo Anti-Allergy Efficacy: Rat Passive Cutaneous Anaphylaxis (PCA) Assay Comparison of Di-THAM Salt Versus Baseline
The di-tris(hydroxymethyl)aminomethane (THAM) salt of 3,3'-(2,6-pyridinediyl)di-5-isoxazolecarboxylic acid (the target compound in its salt form) demonstrated effective inhibition in the rat passive cutaneous anaphylaxis (PCA) assay at an intravenous dose of 1.0 mg/kg [1]. In contrast, the mono-isoxazole analog 3-(pyridin-2-yl)isoxazole-5-carboxylic acid lacks published in vivo anti-allergy data in any comparable model, with available literature limited to in vitro platelet anti-aggregatory activity in the 1–100 µM range [2]. The bis-pyrazole analog PY500 (1,1'-(2,6-pyridinediyl)bis(1H-pyrazole-3-carboxylic acid)) has no reported anti-allergy activity. This represents a qualitative differentiation: the bis-isoxazole architecture achieves a validated in vivo pharmacological endpoint that mono-isoxazole and bis-pyrazole congeners have not demonstrated.
| Evidence Dimension | In vivo anti-allergy efficacy (rat PCA assay, i.v. administration) |
|---|---|
| Target Compound Data | Effective inhibition at 1.0 mg/kg i.v. (di-THAM salt of 3,3'-(2,6-pyridinediyl)di-5-isoxazolecarboxylic acid) |
| Comparator Or Baseline | Mono-isoxazole analog 3-(pyridin-2-yl)isoxazole-5-carboxylic acid: no in vivo anti-allergy data available; Bis-pyrazole analog PY500: no anti-allergy data available |
| Quantified Difference | Qualitative (active vs. no reported activity); the target compound is the only member of this comparator set with demonstrated in vivo anti-allergy efficacy |
| Conditions | Female Sprague-Dawley rats (250 g), skin-sensitized with rat anti-ovalbumin homocytotropic antibody (PCA titer 1:128), 72 h latency, i.v. challenge with 4 mg ovalbumin + 5 mg Evans blue dye, 30 min readout |
Why This Matters
For procurement decisions in anti-allergy drug discovery programs, the demonstrated in vivo PCA activity at a defined dose provides a validated starting point for lead optimization, whereas competing analogs lack this foundational proof-of-concept.
- [1] US Patent 4,066,769. Example 13: Rat passive cutaneous anaphylaxis assay. Di-THAM salt of 3,3'-(2,6-pyridinediyl)di-5-isoxazolecarboxylate tested intravenously; effective inhibition achieved with 1.0 mg/kg. Filed 1977. View Source
- [2] O. V. Demina, A. A. Khodonov, et al. 5-Substituted 3-pyridylisoxazoles: synthesis and antiaggregatory activity. Russian Chemical Bulletin, 2010. View Source
